molecular formula C10H11BrO3 B1265504 2-Bromo-2',5'-dimethoxyacetophenone CAS No. 1204-21-3

2-Bromo-2',5'-dimethoxyacetophenone

Cat. No. B1265504
CAS RN: 1204-21-3
M. Wt: 259.1 g/mol
InChI Key: RGQNFYVSEWDUEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-2',5'-dimethoxyacetophenone involves the reaction of halogen-exchange leading to higher yields. It has been shown to act as an effective chemical protective group during further esterification processes. However, no photolytic phenomena were observed whether in the hydrogen-donated solvent MeOH or in the nonpolar solvent Benzene (Li Hong-xia, 2007).

Molecular Structure Analysis

Investigations into the molecular structure of related heterocycles through NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have provided insights into the structural aspects of compounds similar to 2-Bromo-2',5'-dimethoxyacetophenone. These studies help in understanding the stereochemistry and molecular orientation which are crucial for its reactivity and interactions (M. Martins et al., 1998).

Scientific Research Applications

1. Role in Organic Synthesis

2-Bromo-2',5'-dimethoxyacetophenone has been studied in the context of organic synthesis. For example, its bromination and chlorination processes have been explored. Yang Feng-ke (2004) synthesized Bromo-2′,4′-dichloroacetophenone, which involved bromization, chlorination, and acylation from glacial acetic acid and m-dichlorobenzene, highlighting its use in complex chemical synthesis processes (Yang Feng-ke, 2004).

2. Investigating Biochemical Pathways

This compound has been instrumental in studying biochemical pathways. For instance, its role in the metabolism of certain substances has been investigated. One study examined the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which shares structural similarities with 2-Bromo-2',5'-dimethoxyacetophenone (H. Carmo et al., 2005).

3. Application in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their inhibitory properties. For instance, H. T. Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone, showing its potential in developing new medicinal compounds (H. T. Balaydın et al., 2012).

4. Studying Environmental and Biological Impacts

Research has also focused on the environmental and biological impacts of similar compounds. For example, the study of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) by J. Power et al. (2015) provided insights into the potential effects and transformations of such compounds in biological systems (J. Power et al., 2015).

Future Directions

The search results do not provide specific future directions for this compound. However, given its use in phase change inks23, potential future research could explore other applications in this area.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-bromo-1-(2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQNFYVSEWDUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022152
Record name alpha-Bromo-2',5'-dimethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2',5'-dimethoxyacetophenone

CAS RN

1204-21-3
Record name 2-Bromo-2′,5′-dimethoxyacetophenone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2',5'-dimethoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromo-2',5'-dimethoxyacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethyl 2,5-dimethoxyphenyl ketone
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Record name 2-BROMO-2',5'-DIMETHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
A Andreani, M Rambaldi, A Locatelli, R Bossa… - European journal of …, 1994 - Elsevier
The syntheses of 4 different fused imidazoles bearing a 2,5-dimethoxyphenyl group or a pyridyl group are reported. All the heterocycles, except 2a, display positive inotropic activity. …
Number of citations: 18 www.sciencedirect.com
MS Ali, J Ullah, M Lateef, S Iqbal… - Journal of the …, 2022 - search.ebscohost.com
High yielding syntheses of new esters (1a-1l) have been developed by way of facile one-pot reaction of vanillic acid (1) with a variety of 2-bromoacetophenone derivatives. Their …
Number of citations: 2 search.ebscohost.com
K Narita, K Suganuma, T Murata, R Kondo… - Bioorganic & Medicinal …, 2021 - Elsevier
African trypanosomiasis is a zoonotic protozoan disease affecting the nervous system. Various natural products reportedly exhibit trypanocidal activity. Naturally occurring 2,5-…
Number of citations: 2 www.sciencedirect.com
F Stieber, U Grether, R Mazitschek… - … A European Journal, 2003 - Wiley Online Library
The hydrazide group is an oxidatively cleavable traceless linker for solid‐phase chemistry. This linker technology was used to develop a multistep solid‐phase synthesis of an antibiotic …
A Pino, A Giuliani, R Benigni - QSAR & Combinatorial Science, 2003 - Wiley Online Library
Aquatic toxicity can be partitioned into a number of mechanisms of action, the allocation of a given chemical to its particular mode being of fundamental importance for the toxicological …
Number of citations: 4 onlinelibrary.wiley.com
P Körner - Archiv der Pharmazie: An International Journal …, 2002 - Wiley Online Library
A series of 3‐alkyl‐ and 3‐aryl‐7H‐furo[3, 2‐g]‐1‐benzopyran‐7‐ones, known as linear furocoumarins, was synthesized and evaluated for their dark‐ and photobinding (crosslink …
Number of citations: 9 onlinelibrary.wiley.com
G Hua, DB Cordes, J Du, AMZ Slawin, JD Woollins - Molecules, 2018 - mdpi.com
Reacting aroyl chlorides with an equivalent of potassium selenocyanate, followed by treating with an equivalent of 1,2,4-tri-tert-butylaniline at room temperature, resulted in the expected …
Number of citations: 7 www.mdpi.com
SJ Barlow - 1989 - search.proquest.com
Chapter One introduces the work, and explains what has been learned from previous work on the nucleophilic substitution of chlorine in 2-acyl-3-chloro-1, 4-benzoquinones by …
Number of citations: 0 search.proquest.com
P Körner - Archiv der Pharmazie: An International Journal …, 2003 - Wiley Online Library
The synthesis and biological properties of 3‐alkyl‐and 3‐aryl‐(7‐oxo‐7H‐furo [3, 2‐g]chromen‐5‐yl)alkanoic acids are described. The compounds were evaluated for their ability to …
Number of citations: 8 onlinelibrary.wiley.com
L Grau, R Soucek, MD Pujol - European Journal of Medicinal Chemistry, 2023 - Elsevier
Resveratrol, a natural compound known especially for its antioxidant properties and protective action, opens the door for both it and its structural derivatives to be considered not only as …
Number of citations: 12 www.sciencedirect.com

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